1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine
Description
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine is a piperazine derivative featuring a 3-methoxyphenyl group at position 1 and a piperidin-4-yl moiety at position 4, substituted with a tetrahydrofuran-2-ylmethyl group. The 3-methoxy group on the phenyl ring may influence receptor binding specificity, while the tetrahydrofuran substituent likely reduces lipophilicity, enhancing brain penetration .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxolan-2-ylmethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2,4-5,16,18,21H,3,6-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBQXNPMGDSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, where a halogenated methoxybenzene reacts with the piperazine core.
Introduction of Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be attached through a reductive amination reaction, where tetrahydrofuran-2-carbaldehyde reacts with the piperidine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substitution Position on Phenyl Ring :
- The 3-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl in 's high-affinity D2 ligand. Ortho-substitution (2-methoxy) may enhance steric interactions with receptors like D2, while meta-substitution (3-methoxy) could alter binding orientation or selectivity .
Tetrahydrofuran Substitution :
- The tetrahydrofuran-2-ylmethyl group in the target compound is structurally analogous to the radioligand in , which demonstrated low lipophilicity and high brain uptake. This suggests the target compound may also exhibit favorable pharmacokinetics for CNS targets .
Receptor Selectivity :
- Compounds with piperazine-piperidine hybrids (e.g., ) show dopamine D2 receptor affinity, while tetrahydrofuran-containing derivatives () target σ1 receptors. The target compound’s dual substitution may confer activity at multiple receptors, though specific data are lacking.
Lipophilicity and Brain Penetration :
- The tetrahydrofuran moiety likely reduces LogP compared to benzyl or nitrobenzyl derivatives, aligning with trends observed in σ1 radioligands .
Research Findings and Docking Analysis
- Dopamine D2 Receptor Interaction: In , the ortho-methoxy derivative formed a salt bridge with Asp114 on the D2 receptor’s TM3 domain, critical for binding.
σ1 Receptor Binding :
The tetrahydrofuran group in ’s radioligand contributed to low LogP and high σ1 affinity. Similar interactions may occur in the target compound, though its piperidine-linked substitution could alter binding kinetics .Synthetic Routes : The target compound’s synthesis may follow reductive amination or alkylation steps akin to intermediates in and , using 3-methoxyphenylpiperazine and tetrahydrofuran-modified piperidine precursors .
Biological Activity
The compound 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine core substituted with a methoxyphenyl group and a tetrahydrofuran moiety, which may influence its biological properties.
Research indicates that piperazine derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound may involve:
- Dopamine Receptors : Piperazine derivatives have shown affinity for dopamine receptors, which may contribute to their neuropharmacological effects.
- Serotonin Receptors : Similar compounds have been noted for their activity at serotonin receptors, suggesting potential anxiolytic or antidepressant properties.
Anticancer Activity
A study highlighted the anticancer potential of similar piperazine derivatives, demonstrating cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells was notably enhanced through structural modifications that improve binding affinity to target proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |
| 2 | MCF7 (breast cancer) | 3.5 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structural features suggest it may have neuropharmacological effects. Research on related piperazine compounds has shown promise in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems .
Study on Anticancer Activity
In a comparative study, the compound was evaluated alongside other piperazine derivatives for its anticancer properties. The results indicated that it exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin in some assays .
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological profile of the compound. It was assessed for its ability to modulate serotonin and dopamine receptor activity in vitro, with promising results indicating potential use in mood disorders .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological activity?
Methodological Answer: The compound contains a piperazine core substituted with a 3-methoxyphenyl group and a tetrahydrofuran (THF)-linked piperidine moiety. These structural elements contribute to its pharmacological profile:
- Piperazine ring : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its basicity and hydrogen-bonding potential .
- 3-Methoxyphenyl group : Enhances lipophilicity and may influence binding affinity to aromatic residues in target proteins .
- THF-piperidine moiety : Modulates solubility and metabolic stability, as THF derivatives are less prone to rapid oxidation .
Structural confirmation requires NMR (1H/13C), HRMS, and X-ray crystallography (if crystalline) to validate stereochemistry and substituent positions .
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperazine functionalization : Alkylation of piperazine with 3-methoxyphenyl groups using Buchwald-Hartwig coupling or nucleophilic substitution .
Piperidine-THF linkage : THF-derived aldehydes are coupled to piperidine via reductive amination (NaBH3CN or H2/Pd-C) .
Optimization strategies :
- Catalysts : Palladium complexes (e.g., Pd(OAc)2) improve coupling efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Purification : Use silica gel chromatography or recrystallization (ethanol/water) for ≥95% purity .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with saline for 15 minutes .
- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
Methodological Answer: Conflicting data may arise from assay variability (e.g., cell lines, radioligand concentrations). To address this:
- Standardize assays : Use identical cell membranes (e.g., CHO-K1 expressing human receptors) and ligand concentrations (e.g., 10 nM [3H]-spiperone) .
- Cross-validate techniques : Compare radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs) .
- Structural analysis : Perform molecular docking (AutoDock Vina) or cryo-EM to visualize binding poses and identify steric clashes .
Q. What experimental strategies can assess the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme-specific interactions .
- Metabolite identification : Perform HRMS/MS fragmentation to detect hydroxylation or demethylation products .
Q. How can neurotoxicity risks be mitigated during in vivo studies?
Methodological Answer:
- Dose optimization : Conduct a tiered dosing study (e.g., 1, 10, 100 mg/kg in rodents) with behavioral monitoring (open-field test, rotarod) .
- Biomarker analysis : Measure plasma GFAP and NfL levels to detect neuroinflammation or axonal damage .
- Histopathology : Post-mortem analysis of brain sections (H&E staining) for neuronal vacuolation or gliosis .
Data Contradiction Analysis
Example Conflict : Discrepancies in reported IC50 values for serotonin receptor antagonism.
Resolution Workflow :
Replicate assays using identical protocols (e.g., [3H]-LSD competition binding in HEK293 cells).
Control variables : Ensure consistent pH (7.4), temperature (25°C), and GTP concentrations (for G-protein coupling) .
Data normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
